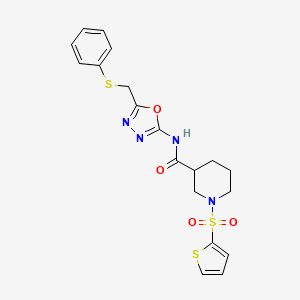

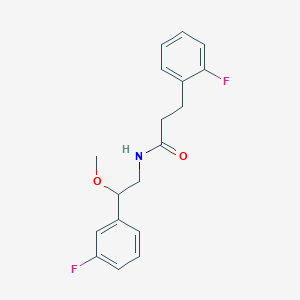

![molecular formula C18H19BrN4O2 B2800841 (5-bromofuran-2-yl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone CAS No. 1170050-84-6](/img/structure/B2800841.png)

(5-bromofuran-2-yl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

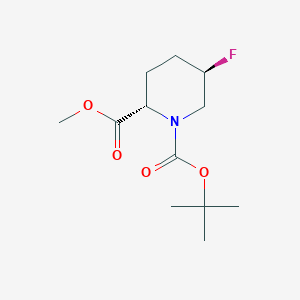

The compound is a complex organic molecule that contains several functional groups, including a bromofuran, a benzimidazole, and a piperazine . It is part of a class of compounds known as imidazoles, which are five-membered heterocyclic moieties that possess three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a general, inexpensive, and versatile method for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine has been described .Molecular Structure Analysis

The molecular structure of the compound can be inferred from its name. It contains a bromofuran ring, a benzimidazole ring, and a piperazine ring. The benzimidazole and piperazine rings are connected by a methylene bridge, and the bromofuran ring is connected to the piperazine ring via a carbonyl group .Chemical Reactions Analysis

While specific chemical reactions involving this compound have not been found, imidazole compounds are known to participate in a variety of chemical reactions due to their amphoteric nature .Aplicaciones Científicas De Investigación

Antibacterial and Antifungal Properties

- The related compound 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazol-3-thiol has been studied for its antibacterial activity towards various bacterial and fungal strains, suggesting potential antimicrobial applications (Voprosy Khimii i Khimicheskoi Tekhnologii, 2020).

- Azole-containing piperazine derivatives, which are structurally related, have shown moderate to significant antibacterial and antifungal activities, indicative of their potential in antimicrobial treatments (Bulletin of The Korean Chemical Society, 2010).

Anti-mycobacterial Activity

- Benzo[d]thiazol-2-yl(piperazin-1-yl)methanones, a similar scaffold, have shown promising anti-mycobacterial activity, particularly against Mycobacterium tuberculosis, suggesting potential applications in tuberculosis treatment (European journal of medicinal chemistry, 2016).

Antimicrobial and Cytotoxic Activities

- Piperazine derivatives have been evaluated for their antimicrobial and cytotoxic activities, with some compounds exhibiting significant effects, hinting at their potential use in antimicrobial therapies and cancer treatment (Medicinal Chemistry Research, 2011).

Antidiabetic Properties

- Piperazine derivatives, specifically 1-methyl-4-(2',4'-dichlorobenzyl)-2-(4',5'-dihydro-1'H-imidazol-2'-yl)piperazine, have shown potent antidiabetic effects in a rat model of diabetes, suggesting potential therapeutic applications in diabetes management (Journal of medicinal chemistry, 1999).

Anti-Inflammatory Activity

- Novel 1-(4-substituted)-2-(-4-(piperazine-1-yl) bis-thiazole-5-yl) 2-Methyl-4-Nitro-1H-imidazole-1-yl) ethanone compounds have been synthesized and evaluated for anti-inflammatory activity, indicating potential use in treating inflammatory conditions (Asian Journal of Research in Chemistry, 2017).

Antioxidant and Antimicrobial Activities

- New derivatives like 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitriles have shown notable antioxidant and antimicrobial activities, offering insights into potential pharmacological applications (Egyptian Pharmaceutical Journal, 2012).

Corrosion Inhibition

- Benzimidazole derivatives, such as 2-(1-((piperazine-1-yl)methyl)-1H-benzo[d]imidazol-2-yl)phenol, have been studied for their corrosion inhibition properties, suggesting applications in protecting materials against corrosion (Journal of Molecular Liquids, 2016).

Direcciones Futuras

The future directions for this compound could involve further exploration of its biological activities and potential applications in medicine, given the wide range of activities exhibited by imidazole derivatives . Additionally, further studies could be conducted to elucidate its mechanism of action and to optimize its synthesis.

Propiedades

IUPAC Name |

(5-bromofuran-2-yl)-[4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19BrN4O2/c1-21-14-5-3-2-4-13(14)20-17(21)12-22-8-10-23(11-9-22)18(24)15-6-7-16(19)25-15/h2-7H,8-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWMIYGWUYSWKSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1CN3CCN(CC3)C(=O)C4=CC=C(O4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19BrN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

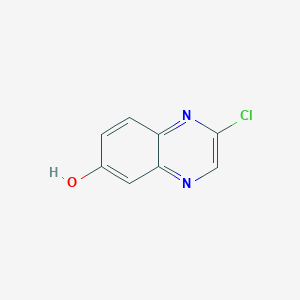

![N-{4-[(4-bromophenyl)sulfonyl]phenyl}-2,4-dichlorobenzenecarboxamide](/img/structure/B2800763.png)

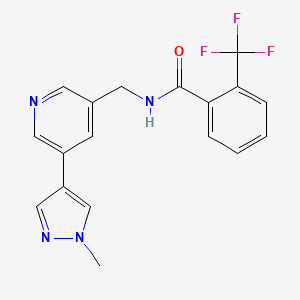

![N-(2-furylmethyl)-4-{[4-oxo-2-({2-oxo-2-[(2-phenylethyl)amino]ethyl}thio)quinazolin-3(4H)-yl]methyl}cyclohexanecarboxamide](/img/structure/B2800764.png)

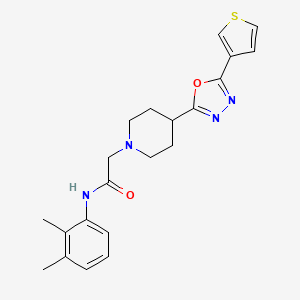

![2-(2,4-dimethylphenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2800768.png)

![2'-Methylspiro[1H-2-benzofuran-3,5'-piperidine];hydrochloride](/img/structure/B2800780.png)

![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2800781.png)